Cas no 1805475-42-6 (Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate)

Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate
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- Inchi: 1S/C11H9BrF2N2O2/c1-2-18-11(17)9-7(4-12)6(5-15)3-8(16-9)10(13)14/h3,10H,2,4H2,1H3
- InChI Key: YDCJPAOIONIELY-UHFFFAOYSA-N
- SMILES: BrCC1=C(C#N)C=C(C(F)F)N=C1C(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 345
- Topological Polar Surface Area: 63
- XLogP3: 2.3
Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029039985-500mg |
Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate |
1805475-42-6 | 95% | 500mg |
$1,735.55 | 2022-04-01 | |
Alichem | A029039985-1g |
Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate |
1805475-42-6 | 95% | 1g |
$2,750.25 | 2022-04-01 | |
Alichem | A029039985-250mg |
Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate |
1805475-42-6 | 95% | 250mg |
$980.00 | 2022-04-01 |
Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate
Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805475-42-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate, identified by its CAS number 1805475-42-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular diseases. Its unique structural features, including a bromomethyl group and a difluoromethyl substituent, make it an invaluable building block for medicinal chemists seeking to develop novel therapeutic agents.
The bromomethyl moiety in Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate is particularly noteworthy due to its reactivity. This functional group allows for further derivatization through nucleophilic substitution reactions, enabling the introduction of diverse pharmacophores. In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate protein-protein interactions, and compounds featuring bromomethyl groups have emerged as key players in this endeavor. For instance, studies have demonstrated the utility of such intermediates in the synthesis of kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders.
The presence of a cyano group at the 4-position and a difluoromethyl group at the 6-position adds another layer of complexity and functionality to Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate. The cyano group can participate in hydrogen bonding interactions, influencing the binding affinity of the compound to its target protein. Meanwhile, the difluoromethyl group is well-known for its ability to enhance metabolic stability and binding affinity, making it a preferred substitution in drug design. Recent advances in computational chemistry have further highlighted the importance of these substituents in optimizing drug-like properties. Molecular docking studies have shown that compounds incorporating both cyano and difluoromethyl groups exhibit improved binding interactions with their intended biological targets.
In the realm of drug discovery, Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate has been utilized in the development of novel antiviral agents. The pyridine core is a common scaffold in antiviral drugs due to its ability to interact with viral enzymes and proteins. Researchers have leveraged this compound to synthesize derivatives that inhibit viral proteases and polymerases, thereby blocking viral replication. Notably, recent studies have reported the synthesis of pyridine-based inhibitors that exhibit potent activity against emerging strains of viruses, underscoring the versatility of Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate as a starting material.
The pharmaceutical industry has also explored the use of Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate in the development of cardiovascular drugs. Pyridine derivatives have shown promise in modulating lipid metabolism and preventing platelet aggregation. The combination of a bromomethyl group and a cyano group provides multiple sites for chemical modification, allowing for the creation of analogs with tailored pharmacological profiles. For example, recent research has identified derivatives of this compound that exhibit inhibitory effects on HMG-CoA reductase, an enzyme crucial in cholesterol synthesis. Such findings highlight the potential of Ethyl 3-(bromomethyl)-4-cyano-6-(difluoromethyl)pyridine-2-carboxylate in addressing cardiovascular diseases.
The synthesis of Ethyl 3-(bromomethyl)-4-cyano-6-()pyridine-2-carboxylate involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a pyridine precursor, followed by selective introduction of the bromomethyl and cyano groups. The incorporation of the ) group is often achieved through metal-catalyzed cross-coupling reactions or halogen exchange processes. These synthetic strategies highlight the importance ofEthyl 3-( brommehl) -4 -cyano -6 -(dihflurormehl) -pyridne -2 -carboxylete as an intermediate with broad synthetic utility.
In conclusion, Ethyl 3-() -4 -cyao -6 -(dihflurormehl) -pyridne -2 -carboxylete (CAS No. 1805475-42-6) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features enable its use as a versatile intermediate in synthesizing biologically active molecules targeting various diseases. The ongoing research into its derivatives underscores its importance as a building block for novel therapeutic agents. As computational methods and synthetic techniques continue to advance, it is likely that Ethyl 3-( brommehl) -4 -cyao -6 -(dihflurormehl) -pyridne -2 -carboxylete will play an even greater role in shaping future drug discovery efforts.
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